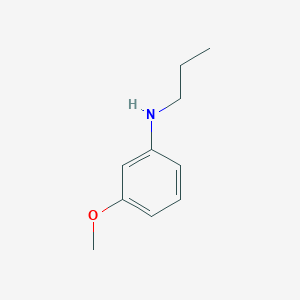
(3-Methoxyphenyl)propylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(3-Methoxyphenyl)propylamine” is a chemical compound with the molecular formula C10H15NO . It has a molecular weight of 165.23 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a propylamine (propanamine) group attached to a methoxyphenyl group . The presence of the amine and methoxy groups can significantly influence the compound’s reactivity and properties.Physical and Chemical Properties Analysis
“this compound” has a predicted boiling point of 272.4±23.0 °C and a predicted density of 0.995±0.06 g/cm3 . Its pKa value is predicted to be 4.78±0.25 .Scientific Research Applications
Analytical Toxicology
- Identification and Characterization : De Paoli et al. (2013) conducted a study to identify and characterize three psychoactive arylcyclohexylamines, including 3-MeO-PCP. They developed and validated an analytical method using liquid chromatography and mass spectrometry for determining these compounds in biological matrices like blood, urine, and vitreous humor (De Paoli et al., 2013).
Organic Chemistry
- Synthesis and Reaction Studies : Fort and Roberts (1956) investigated the reactions of 3-(p-Methoxyphenyl)-1-propylamine with nitrous acid, exploring the formation of various derivatives and their reaction pathways (Fort & Roberts, 1956).
- Synthesis of Derivatives : Wallach et al. (2016) described the syntheses of several N-alkyl-arylcyclohexylamines, providing analytical characterizations for these substances. Their study is significant for understanding the structural aspects of compounds related to 3-MeO-PCP (Wallach et al., 2016).
Pharmacology
- Pharmacological Actions : Graham and Cartland (1944) studied a series of β-phenyl-n-propylamines, including methoxy derivatives, for their effects on blood pressure, bronchodilation, and toxicity in animals (Graham & Cartland, 1944).
- In Silico Evaluation : Figueredo et al. (2020) conducted an in silico study to investigate the pharmacological properties of derivatives of 3-MeO-PCP, exploring their potential antibacterial and modulatory activities (Figueredo et al., 2020).
Mechanism of Action
Target of Action
Similar compounds such as 3-phenylpropylamine have been shown to interact with enzymes like trypsin-1 and trypsin-2 . These enzymes play a crucial role in the digestion of proteins in the human body.
Biochemical Pathways
Amines like (3-methoxyphenyl)propylamine are known to be involved in a variety of biological processes, including neurotransmission and protein synthesis .
Pharmacokinetics
Similar compounds have shown rapid but incomplete absorption, with an oral bioavailability of total radioactivity in the range of 4-23% . These compounds are mainly excreted in the feces, with urinary excretion representing a minor route .
Properties
IUPAC Name |
3-methoxy-N-propylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-3-7-11-9-5-4-6-10(8-9)12-2/h4-6,8,11H,3,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GURDXCIVHLYCPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=CC(=CC=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
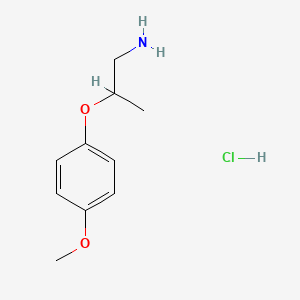
![2-(benzylsulfonyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2902092.png)
![9-(2,5-dimethoxyphenyl)-1,3,7-trimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2902095.png)
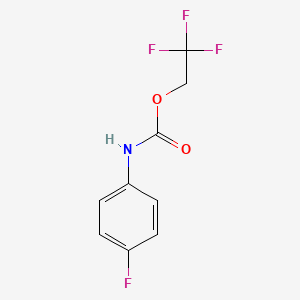

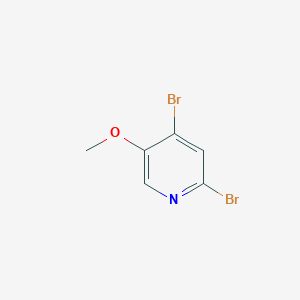

![(E)-2-amino-1-((2-methoxybenzylidene)amino)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2902104.png)
![2-amino-N-[(benzylcarbamoyl)methyl]acetamide hydrochloride](/img/structure/B2902105.png)
![2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2902108.png)
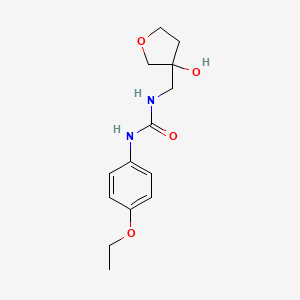
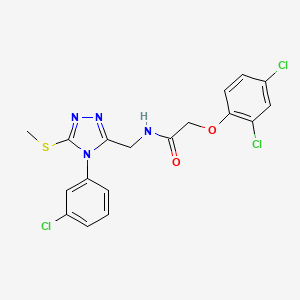
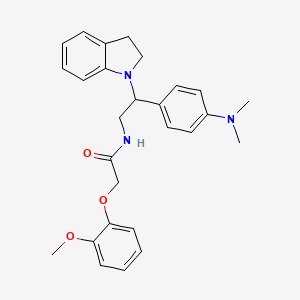
![3-(2-oxobenzo[d]thiazol-3(2H)-yl)-N-(4-phenylbutan-2-yl)propanamide](/img/structure/B2902113.png)
